N-(3-methoxyphenyl)-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide
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Overview
Description
N-(3-methoxyphenyl)-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thienopyrimidine core, which is known for its biological activity, making it a valuable subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide typically involves multi-step organic reactions One common method involves the initial formation of the thienopyrimidine core through a cyclization reactionThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the aromatic rings or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
Scientific Research Applications
N-(3-methoxyphenyl)-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and signaling pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for its efficacy in treating various diseases, including cancer and inflammatory conditions.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets within cells. This compound is known to inhibit certain enzymes or receptors, thereby modulating signaling pathways that control cell proliferation, apoptosis, and other critical functions. For instance, it may inhibit protein kinases, which play a key role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds share a similar piperidine-carboxamide structure and are known for their kinase inhibitory activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit biological activity and are used in cancer research.
Uniqueness
N-(3-methoxyphenyl)-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide is unique due to its specific thienopyrimidine core, which imparts distinct biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a therapeutic agent .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-32-20-9-5-6-18(16-20)26-23(30)17-10-13-28(14-11-17)25-27-21-12-15-33-22(21)24(31)29(25)19-7-3-2-4-8-19/h2-9,12,15-17H,10-11,13-14H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWWWUPWZBOBSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3C5=CC=CC=C5)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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